(S)-2-Amino-5-methoxytetralin (S)-mandelate
(S)-2-Amino-5-methoxytetralin (S)-mandelate
Brand Name:
Vulcanchem
CAS No.:
439133-67-2
VCID:
VC0153730
InChI:
InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1
SMILES:
COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O
Molecular Formula:
C19H23NO4
Molecular Weight:
329.396
(S)-2-Amino-5-methoxytetralin (S)-mandelate
CAS No.: 439133-67-2
Cat. No.: VC0153730
Molecular Formula: C19H23NO4
Molecular Weight: 329.396
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439133-67-2 |
|---|---|
| Molecular Formula | C19H23NO4 |
| Molecular Weight | 329.396 |
| IUPAC Name | (2S)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
| Standard InChI | InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1 |
| Standard InChI Key | GTWGCLZVABLEAP-ANNIYNITSA-N |
| SMILES | COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator